N-[2-(2,5-dichlorothiophen-3-yl)ethyl]-2-phenylacetamide
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Overview
Description
N-[2-(2,5-dichlorothiophen-3-yl)ethyl]-2-phenylacetamide is a chemical compound with the molecular formula C14H13Cl2NOS and a molecular weight of 314.23 g/mol . This compound is characterized by the presence of a thiophene ring substituted with two chlorine atoms and an ethyl chain linked to a phenylacetamide group . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dichlorothiophen-3-yl)ethyl]-2-phenylacetamide typically involves the reaction of 2,5-dichlorothiophene with ethylamine to form the intermediate N-(2,5-dichlorothiophen-3-yl)ethylamine. This intermediate is then reacted with phenylacetyl chloride under appropriate conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dichlorothiophen-3-yl)ethyl]-2-phenylacetamide undergoes various types of chemical reactions, including:
Substitution: The chlorine atoms on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-[2-(2,5-dichlorothiophen-3-yl)ethyl]-2-phenylacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(2,5-dichlorothiophen-3-yl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride .
- N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide .
Uniqueness
N-[2-(2,5-dichlorothiophen-3-yl)ethyl]-2-phenylacetamide is unique due to its specific structural features, such as the presence of both a thiophene ring and a phenylacetamide group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Properties
CAS No. |
2624131-42-4 |
---|---|
Molecular Formula |
C14H13Cl2NOS |
Molecular Weight |
314.2 |
Purity |
0 |
Origin of Product |
United States |
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